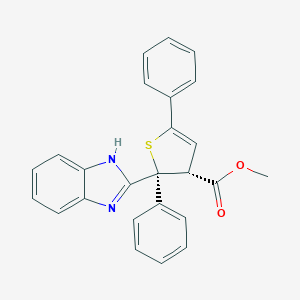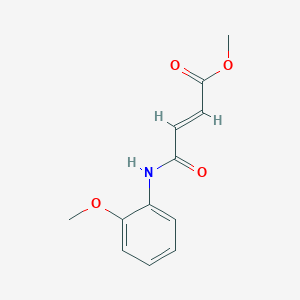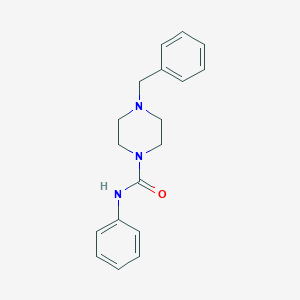
methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been found to exhibit antimicrobial properties and has been studied for its potential use in the food industry as a preservative.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate in lab experiments is its potential to exhibit unique biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, which make it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate. One direction is to further investigate its potential use in treating neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective properties, and it may be a promising candidate for further study in this area. Another direction is to investigate its potential use in the food industry as a preservative. This compound has been found to exhibit antimicrobial properties, and it may be a safer alternative to traditional preservatives. Finally, further studies are needed to investigate the potential toxicity of this compound and to determine safe dosages for use in experiments.
Métodos De Síntesis
Methyl 2-(1H-benzimidazol-2-yl)-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-aminobenzimidazole with 2,3-dihydro-2,5-diphenyl-1,3,4-thiadiazole-5-carboxylic acid, which is then treated with methyl iodide to form the final product. This method has been optimized to produce high yields of the compound and has been used in various studies.
Propiedades
Fórmula molecular |
C25H20N2O2S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate |
InChI |
InChI=1S/C25H20N2O2S/c1-29-23(28)19-16-22(17-10-4-2-5-11-17)30-25(19,18-12-6-3-7-13-18)24-26-20-14-8-9-15-21(20)27-24/h2-16,19H,1H3,(H,26,27)/t19-,25+/m1/s1 |
Clave InChI |
HHNRIJCKQMJWDO-CLOONOSVSA-N |
SMILES isomérico |
COC(=O)[C@H]1C=C(S[C@]1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES |
COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES canónico |
COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)
![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)



